molecular formula C18H15N5O3 B14142311 N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide CAS No. 878955-30-7

N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide

Cat. No.: B14142311
CAS No.: 878955-30-7
M. Wt: 349.3 g/mol
InChI Key: SJTILXWFZPISBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a tetrazole ring, which is known for its diverse biological activities and its role as a bioisostere of carboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide typically involves multiple stepsThis can be achieved through a [3+2] cycloaddition reaction between an azide and a nitrile intermediate . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. The use of molecular iodine in the presence of ammonia can facilitate the formation of the nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or other functional groups within the compound.

    Substitution: The phenyl ring and the tetrazole moiety can undergo substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium azide, and various catalysts. Reaction conditions may involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of different nitrogen oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in prostate cancer cells, this compound has been shown to down-regulate F-actin and paxillin, leading to the inhibition of cell proliferation and induction of apoptosis . The tetrazole moiety plays a crucial role in these interactions by serving as a hydrogen bond acceptor and stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

N-(3-(1H-tetrazol-1-yl)phenyl)-3-methyl-1-oxoisochroman-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its ability to interact with multiple molecular targets, making it a versatile compound in various research fields.

Properties

CAS No.

878955-30-7

Molecular Formula

C18H15N5O3

Molecular Weight

349.3 g/mol

IUPAC Name

3-methyl-1-oxo-N-[3-(tetrazol-1-yl)phenyl]-4H-isochromene-3-carboxamide

InChI

InChI=1S/C18H15N5O3/c1-18(10-12-5-2-3-8-15(12)16(24)26-18)17(25)20-13-6-4-7-14(9-13)23-11-19-21-22-23/h2-9,11H,10H2,1H3,(H,20,25)

InChI Key

SJTILXWFZPISBP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC(=CC=C3)N4C=NN=N4

solubility

27.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.